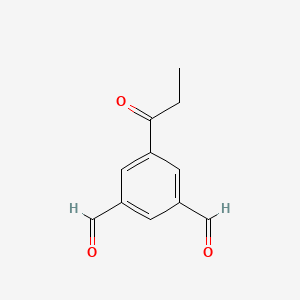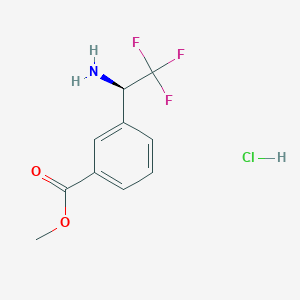
Methyl (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzoate ester.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilized for controlled reaction conditions.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The amino group plays a crucial role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate
- Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate
- Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)phenylacetate
Uniqueness
Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H11ClF3NO2 |
|---|---|
Peso molecular |
269.65 g/mol |
Nombre IUPAC |
methyl 3-[(1R)-1-amino-2,2,2-trifluoroethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)7-4-2-3-6(5-7)8(14)10(11,12)13;/h2-5,8H,14H2,1H3;1H/t8-;/m1./s1 |
Clave InChI |
UGOHGHXGZODVPE-DDWIOCJRSA-N |
SMILES isomérico |
COC(=O)C1=CC=CC(=C1)[C@H](C(F)(F)F)N.Cl |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


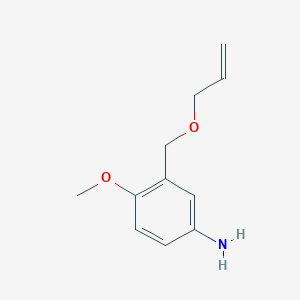


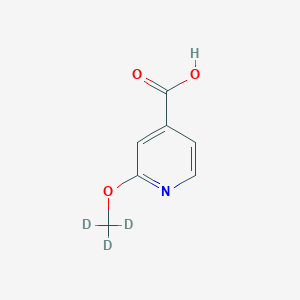

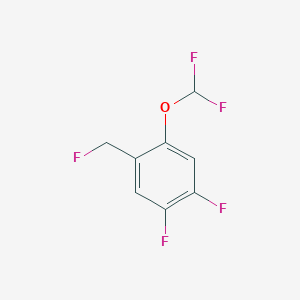
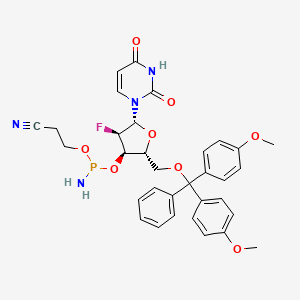

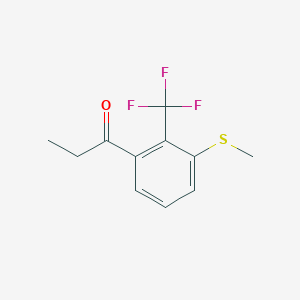
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)


